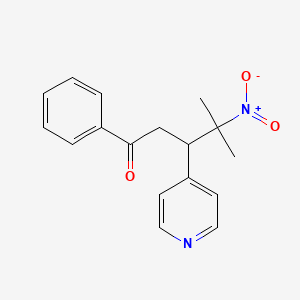
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one is a synthetic organic compound that belongs to the class of nitroalkanes This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a pentanone backbone, with a pyridinyl substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by the introduction of the phenyl and pyridinyl groups through Friedel-Crafts acylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyridinyl groups may enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features but different biological activity.
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: A compound with a pyridinyl and phenyl group, used in medicinal chemistry.
Uniqueness
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
| 74362-00-8 | |
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
4-methyl-4-nitro-1-phenyl-3-pyridin-4-ylpentan-1-one |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,19(21)22)15(13-8-10-18-11-9-13)12-16(20)14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3 |
Clave InChI |
PILUKBWAIAZERI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CC(=O)C1=CC=CC=C1)C2=CC=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




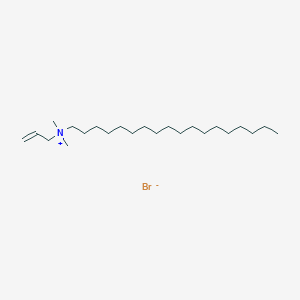



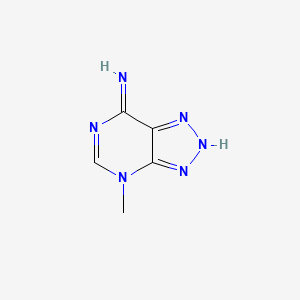
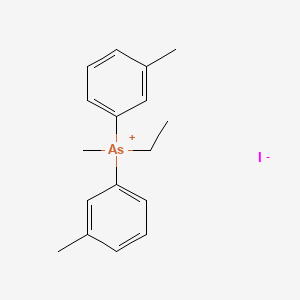
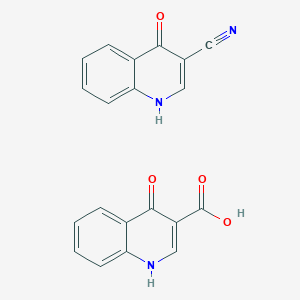
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
